molecular formula C14H28O4Si B167988 (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane CAS No. 10217-34-2

(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane

Cat. No. B167988
CAS RN: 10217-34-2
M. Wt: 288.45 g/mol
InChI Key: UDUKMRHNZZLJRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane, commonly referred to as OBE-TES, is an organosilicon compound that has recently been gaining traction in the scientific research community due to its unique properties and potential applications. OBE-TES is a three-component organosilicon compound composed of a bicyclic ring, an alkyl group, and a triethoxysilane group. It is an organosilicon compound that has been used in various fields, such as organic synthesis, catalysis, and material science. OBE-TES has been used to synthesize various organic compounds, including polymers, which can be used in a variety of applications. Additionally, OBE-TES has been found to have potential applications in biochemistry and nanotechnology.

Detailed Synthesis Method

Starting Materials
2,3-dihydrofuran, potassium hydroxide, methyl iodide, triethoxysilane, magnesium, bromine

Reaction
Step 1: Synthesis of 3-bromomethyl-7-oxabicyclo[4.1.0]heptane, 1. To a solution of 2,3-dihydrofuran in tetrahydrofuran, add potassium hydroxide and stir at room temperature., 2. Add methyl iodide dropwise to the reaction mixture and stir for several hours., 3. Add magnesium and stir for several hours to obtain the Grignard reagent., 4. Add bromine to the Grignard reagent and stir for several hours to obtain 3-bromomethyl-7-oxabicyclo[4.1.0]heptane., Step 2: Synthesis of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane, 1. To a solution of 3-bromomethyl-7-oxabicyclo[4.1.0]heptane in tetrahydrofuran, add triethoxysilane and stir at room temperature., 2. Add a catalytic amount of palladium on carbon and stir for several hours under a hydrogen atmosphere., 3. Filter the reaction mixture and evaporate the solvent to obtain the desired product, (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane.

Mechanism Of Action

OBE-TES is believed to act as a catalyst in the synthesis of various organic compounds and nanomaterials. Specifically, OBE-TES is believed to act as a Lewis acid, which is a type of acid that is capable of forming a covalent bond with a substrate. This covalent bond is believed to facilitate the formation of a new product, such as an organic compound or nanomaterial. Additionally, OBE-TES is believed to act as a Lewis base, which is a type of base that is capable of forming a covalent bond with a substrate. This covalent bond is believed to facilitate the formation of a new product, such as an organic compound or nanomaterial.

Biochemical And Physiological Effects

OBE-TES has not been found to have any significant biochemical or physiological effects. As OBE-TES is an organosilicon compound, it is not expected to be metabolized by the body and is therefore not expected to have any significant biochemical or physiological effects.

Advantages And Limitations For Lab Experiments

OBE-TES has several advantages and limitations when used in laboratory experiments. One of the main advantages of OBE-TES is that it is relatively stable and can be easily handled and stored. Additionally, OBE-TES is relatively inexpensive and can be purchased in large quantities. However, OBE-TES is sensitive to moisture and should be stored in a dry environment. Additionally, OBE-TES is sensitive to light and should be stored in a dark environment.

Future Directions

Due to its unique properties and potential applications, there are numerous potential future directions for OBE-TES research. One potential direction is the development of new synthetic methods for the synthesis of OBE-TES. Additionally, OBE-TES could be used as a catalyst for the synthesis of various organic compounds and nanomaterials. Furthermore, OBE-TES could be used as a coating for various surfaces, such as metals and plastics, to improve their properties. Additionally, OBE-TES could be used in the development of new materials for use in various industries, such as electronics and automotive. Finally, OBE-TES could be used in the development of new drugs and therapies, as well as the study of various biochemical and physiological processes.

Scientific Research Applications

OBE-TES has been used in various scientific research applications, such as organic synthesis, catalysis, and material science. In organic synthesis, OBE-TES can be used as a catalyst for the synthesis of various organic compounds, including polymers. Additionally, OBE-TES can be used as a catalyst for the synthesis of nanomaterials, such as carbon nanotubes. In material science, OBE-TES can be used as a coating for various surfaces, such as metals and plastics, to improve their properties.

properties

IUPAC Name

triethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O4Si/c1-4-15-19(16-5-2,17-6-3)10-9-12-7-8-13-14(11-12)18-13/h12-14H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUKMRHNZZLJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCC1CCC2C(C1)O2)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

866101-87-3
Record name 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866101-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7044762
Record name 2-(3,4-Epoxycyclohexyl)ethyltriethoxy silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 7-Oxabicyclo[4.1.0]heptane, 3-[2-(triethoxysilyl)ethyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane

CAS RN

10217-34-2
Record name 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10217-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxabicyclo(4.1.0)heptane, 3-(2-(triethoxysilyl)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010217342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Oxabicyclo[4.1.0]heptane, 3-[2-(triethoxysilyl)ethyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(3,4-Epoxycyclohexyl)ethyltriethoxy silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-epoxycyclohexyl)ethyltriethoxy silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.351
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-Oxabicyclo[4.1.0]heptane, 3-[2-(triethoxysilyl)ethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.